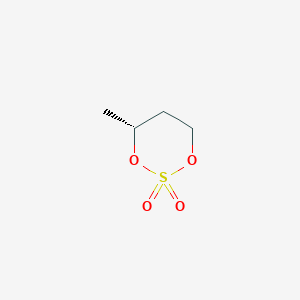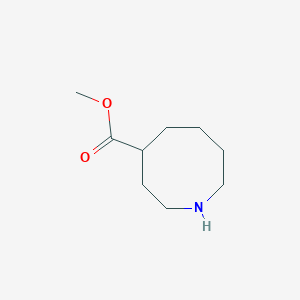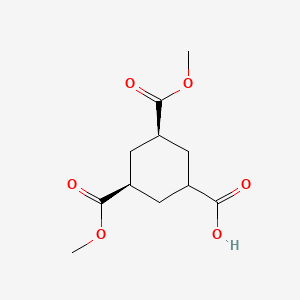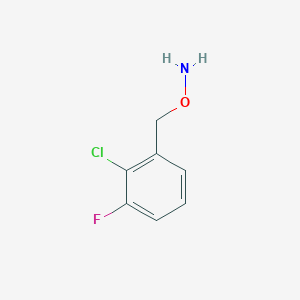
(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione is a chemical compound with a unique structure that includes a dioxathiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the dioxathiane ring.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: Substitution reactions can replace one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione include other dioxathiane derivatives and sulfur-containing heterocycles. These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H8O4S |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
(4R)-4-methyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-4-2-3-7-9(5,6)8-4/h4H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
KLXMOOWASHTDLR-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H]1CCOS(=O)(=O)O1 |
SMILES canonique |
CC1CCOS(=O)(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)



![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)

![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine](/img/structure/B13517547.png)

